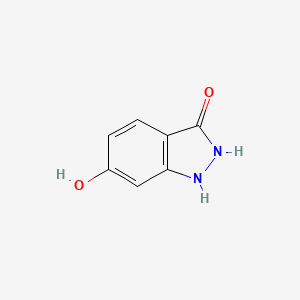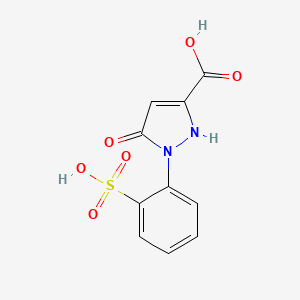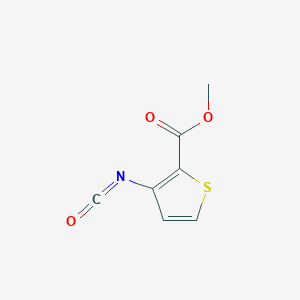
Methyl 3-isocyanatothiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-isocyanatothiophene-2-carboxylate is an organic compound with the molecular formula C7H5NO3S12. It is a specialty product often used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 3-isocyanatothiophene-2-carboxylate. However, it’s important to note that the synthesis of such compounds often requires specialized knowledge and techniques.Molecular Structure Analysis
The molecular weight of Methyl 3-isocyanatothiophene-2-carboxylate is 183.181. The SMILES string representation of its structure is COC(=O)c1sccc1N=C=O1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 3-isocyanatothiophene-2-carboxylate.Physical And Chemical Properties Analysis
Methyl 3-isocyanatothiophene-2-carboxylate is a solid1. Unfortunately, I couldn’t find more detailed physical and chemical properties in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Thiophene derivatives are pivotal in the development of novel organic compounds with potential applications in dyes, medicines, and advanced materials. For example, studies have shown that thiophene-containing compounds play a significant role in photochemistry, where they are used to synthesize complex cyclic structures through photocyclization processes (Anklam, Lau, & Margaretha, 1985). Furthermore, thiophene carboxylic acids and their derivatives have been explored for their unique solution properties and potential in creating water-soluble polymers with specific optical properties (Kim, Chen, Gong, & Osada, 1999).
Medicinal Chemistry
In the realm of medicinal chemistry, thiophene derivatives have been investigated for their anticancer, anti-HIV, and antimicrobial activities. A notable study on 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones revealed some compounds with promising antiproliferative properties, highlighting the therapeutic potential of thiophene-based compounds in cancer treatment (Savini et al., 2004). These findings underscore the importance of thiophene moieties in designing new therapeutic agents.
Computational Studies and Crystallography
Crystallographic and computational studies on thiophene derivatives, such as Methyl-3-aminothiophene-2-carboxylate, provide insights into the structural and electronic properties of these molecules. Such studies are crucial for understanding the molecular interactions and designing compounds with desired properties (Tao et al., 2020).
Environmental and Health Concerns
Research on isocyanates, which are related to the isocyanato group in Methyl 3-isocyanatothiophene-2-carboxylate, has highlighted concerns regarding their mutagenic and carcinogenic potentials. Studies indicate that commonly used isocyanates in polyurethane production exhibit mutagenicity, underscoring the need for careful handling and regulation (Andersen et al., 1980).
Safety And Hazards
Methyl 3-isocyanatothiophene-2-carboxylate is classified as a respiratory sensitizer and a skin sensitizer1. The safety information includes several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313)1.
Zukünftige Richtungen
The future directions of Methyl 3-isocyanatothiophene-2-carboxylate are not clear from the available information. As a specialty product used in proteomics research2, it may continue to be used in this field or in related areas of study.
Relevant Papers
Unfortunately, I couldn’t find specific peer-reviewed papers related to Methyl 3-isocyanatothiophene-2-carboxylate3. For a more comprehensive analysis, I recommend conducting a literature search in scientific databases like PubMed or Web of Science.
Eigenschaften
IUPAC Name |
methyl 3-isocyanatothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDNLJVNFYBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595661 | |
| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanatothiophene-2-carboxylate | |
CAS RN |
25712-16-7 | |
| Record name | Methyl 3-isocyanatothiophene-2-carboxylatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


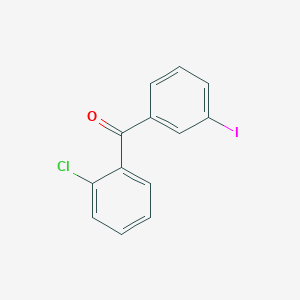
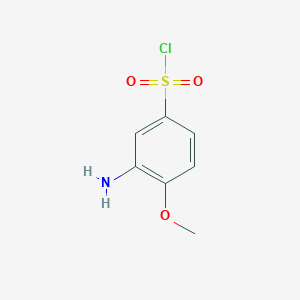
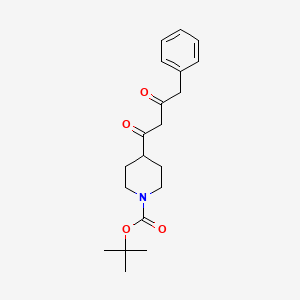
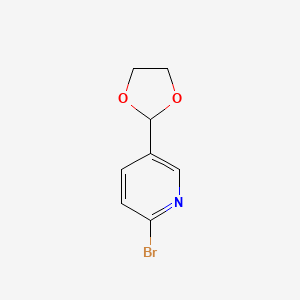
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
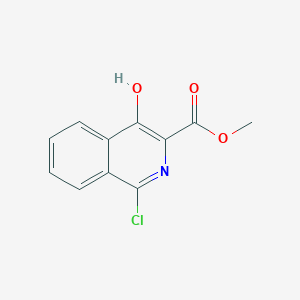

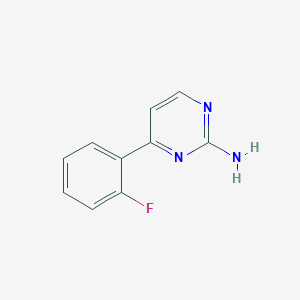
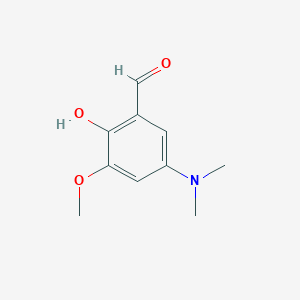
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)
